BenchChemオンラインストアへようこそ!

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide

Hydrogen-bond donor count Medicinal chemistry design Physicochemical differentiation

This 4-phenoxybenzamide derivative provides an integrated aldehyde warhead and a rigid benzamide anchor, enabling orthogonal derivatization without protecting-group chemistry. Unlike simpler N-benzyl or N,N-dimethyl analogs (e.g., CAS 575448-79-2, 733030-83-6), the terminal primary amide preserves critical hydrogen-bond capacity and a defined trajectory essential for PARP10 and Smo/Gli SAR programs. Procure this unique scaffold to advance focused covalent-probe or amide-coupled library synthesis with guaranteed structural fidelity.

Molecular Formula C19H20N2O5
Molecular Weight 356.378
CAS No. 1090928-00-9
Cat. No. B2569222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide
CAS1090928-00-9
Molecular FormulaC19H20N2O5
Molecular Weight356.378
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C19H20N2O5/c1-3-25-17-10-13(11-22)4-9-16(17)26-12(2)19(24)21-15-7-5-14(6-8-15)18(20)23/h4-12H,3H2,1-2H3,(H2,20,23)(H,21,24)
InChIKeyGWBDNYOJIQTHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide (CAS 1090928-00-9): A Chemically Differentiated Phenoxybenzamide Building Block for Targeted Synthesis and Screening


4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide (CAS 1090928-00-9) belongs to the 4-substituted‑phenoxy‑benzamide class, characterized by a 2‑ethoxy‑4‑formylphenoxy ring linked via a propanoyl amino bridge to a 4‑aminobenzamide terminus . This structural array imparts a unique combination of a reactive aldehyde handle, multiple hydrogen‑bond donors/acceptors, and a rigid benzamide anchor that differentiates it from simpler phenoxyacetamide analogs. The compound has a molecular formula of C₁₉H₂₀N₂O₅ and a molecular weight of 356.4 g·mol⁻¹ . Its design situates it as a versatile intermediate for amide‑coupled libraries, covalent‑probe development, and medicinal‑chemistry exploration within the Hedgehog signaling and PARP‑related target space identified for closely related 4‑phenoxybenzamides [1][2].

Why In‑Class Replacement of 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide with Simpler Acetamide or Acid Analogs Fails to Replicate Key Properties


Phenoxy‑benzamide derivatives with superficially similar substitution cannot be swapped without consequence because small changes in the linker and terminal amide drastically alter hydrogen‑bonding capacity, aldehyde reactivity, and recognition by biological targets [1][2]. The target compound’s propanoylamino‑benzamide terminus provides two amide NH donors and one carbonyl acceptor beyond the phenoxy core, whereas the closest commercial analogs—such as N‑benzyl‑2‑(2‑ethoxy‑4‑formylphenoxy)acetamide (CAS 575448‑79‑2) or 2‑(2‑ethoxy‑4‑formylphenoxy)‑N,N‑dimethylpropanamide (CAS 733030‑83‑6)—lack the terminal primary amide, eliminating one hydrogen‑bond donor and altering the overall polarity/PSA balance . The formyl group on the phenoxy ring is a potential covalent warhead; its steric and electronic environment is modulated by the adjacent ethoxy group, a feature absent in 4‑(4‑formylphenoxy)benzamide (CAS 676494‑67‑0), which removes the ethoxy directing effect and reduces steric shielding of the aldehyde . These differences mean that generic substitution will not faithfully reproduce solubility, permeability, target engagement, or covalent‑conjugation reactivity observed with the correctly specified compound.

Product‑Specific Quantitative Evidence Guide: Differentiating 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide from Its Closest Structural Analogs


Hydrogen‑Bond Donor Count: Terminal Benzamide Adds One HBD Relative to N‑Benzyl‑ and N,N‑Dimethyl‑ Analogs

The target compound carries a primary benzamide terminus providing one additional hydrogen‑bond donor (HBD) compared with the N‑benzyl‑acetamide (CAS 575448‑79‑2) and N,N‑dimethyl‑propanamide (CAS 733030‑83‑6) analogs, which lack a terminal –CONH₂ group. This difference directly impacts the compound’s ability to engage polar protein environments and influences its computed polar surface area and solubility profile .

Hydrogen-bond donor count Medicinal chemistry design Physicochemical differentiation

Aldehyde Bioconjugation Reactivity: Formyl Group Enables Covalent Probe Development, Absent in Ketone and Acid/Amide‑Only Analogs

The 4‑formyl substituent on the phenoxy ring is a reactive handle for oxime/hydrazone ligation and potential reversible‑covalent enzyme inhibition. In contrast, analogs such as 2‑(2‑ethoxy‑4‑formylphenoxy)propanoic acid (CAS 51264‑80‑3) contain a formyl group but lack the benzamide terminus, reducing the number of potential attachment points for bifunctional probe construction. 4‑(4‑Formylphenoxy)benzamide (CAS 676494‑67‑0) retains the aldehyde but removes the electron‑donating ethoxy group, altering the electrophilicity of the aldehyde carbon .

Covalent inhibitor design Bioconjugation Aldehyde reactivity

Antiproliferative Class‑Level Activity: 4‑Substituted‑Phenoxy‑Benzamides Show Micromolar Potency in Colorectal and Gastric Cancer Lines

A 2015 study of 4‑substituted‑phenoxy‑benzamide derivatives reported that the series exhibited moderate antiproliferative efficacy in HT‑29 (colorectal) and MGC‑803 (gastric) cancer cell lines. Compound 10c, a closely related analog, demonstrated promising inhibition of the Hedgehog (Hh) signaling pathway and fitted a pharmacophoric model for Hh inhibitors [1]. Although the specific target compound (CAS 1090928‑00‑9) was not directly evaluated in this publication, its structural congruence with the core scaffold—particularly the 4‑oxy‑benzamide and aryl‑ether motifs—places it within the validated antiproliferative pharmacophore space.

Antiproliferative activity Hedgehog pathway inhibition 4-Phenoxybenzamide SAR

Drug‑Likeness: Clean Lipinski Profile Differentiates This Benzamide from Heavier, More Lipophilic Phenoxybenzamide Derivatives

The molecular weight (356.4 g·mol⁻¹), calculated logP (estimated ~2.0–2.5 based on fragment contributions), and hydrogen‑bond donor/acceptor counts place the target compound comfortably within Lipinski’s rule‑of‑five boundaries (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) . By comparison, many 4‑substituted‑phenoxy‑benzamide derivatives bearing cycloaliphatic amine moieties exceed MW 500 and logP > 4 [1]. The propanoylamino‑benzamide design maintains favorable ligand efficiency while the 2‑ethoxy‑4‑formylphenoxy group provides tractable vectors for further optimization.

Lipinski rule of five Drug‑likeness Physicochemical profiling

PARP10 Inhibitor Scaffold Validation: 4‑Phenoxy‑Benzamides Achieve Sub‑Micromolar IC₅₀ with Selectivity Over PARP Family Enzymes

A 2018 structure‑activity relationship study demonstrated that 4‑phenoxybenzamide and 4‑benzyloxybenzamide derivatives are potent and selective inhibitors of mono‑ADP‑ribosyltransferase PARP10 (ARTD10). The optimized compound 32 (4‑benzyloxybenzamide) achieved an IC₅₀ of 230 nM and rescued HeLa cells from ARTD10‑induced death, while the initial hit OUL35 showed an IC₅₀ of 330 nM with >100‑fold selectivity over other PARP isoforms [1]. Although the target compound was not specifically profiled, its 4‑(phenoxy)benzamide architecture is the pharmacophoric core required for this activity, and its unique 2‑ethoxy‑4‑formyl substitution offers additional interactions not explored in the published SAR series.

PARP10/ARTD10 inhibition Selectivity Phenoxybenzamide pharmacophore

Optimal Application Scenarios for 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide (CAS 1090928-00-9) Based on Quantitative Differentiation Evidence


Covalent Probe and Targeted Covalent Inhibitor (TCI) Development Using the Formyl Warhead

The 2‑ethoxy‑4‑formylphenoxy moiety provides a reactive aldehyde that can form reversible Schiff‑base adducts with lysine or N‑terminal cysteine residues on target proteins. Unlike simpler formyl‑benzamide analogs that lack the ortho‑ethoxy group, this compound offers modulated electrophilicity and steric shielding that can improve selectivity. The benzamide‑protected amine linker preserves an additional modification site for fluorophore or biotin attachment, enabling construction of bifunctional activity‑based probes .

Hedgehog Pathway Antagonist Optimization Starting from a Validated 4‑Phenoxy‑Benzamide Scaffold

The core 4‑substituted‑phenoxybenzamide architecture has demonstrated antiproliferative activity in HT‑29 and MGC‑803 cancer lines and Hedgehog signaling inhibition for close structural analogs. The target compound’s favorable Lipinski profile and multiple synthetic handles make it an attractive early‑stage lead for focused libraries aimed at smoothened (Smo) or downstream Gli‑transcription factor modulation, where each substituent (ethoxy, formyl, benzamide) can be independently varied in systematic SAR exploration [1].

PARP10/ARTD10 Inhibitor Probe Discovery Using the 4‑Phenoxy‑Benzamide Pharmacophore

With the 4‑phenoxybenzamide core validated as a PARP10 pharmacophore (IC₅₀ = 230–330 nM for optimized analogs), the target compound represents a novel substitution pattern unexplored in published SAR. The 2‑ethoxy‑4‑formyl phenoxy ring may establish additional contacts in the nicotinamide‑adjacent pocket of PARP10, while the propanoylamino‑benzamide terminus offers a distinct trajectory relative to the benzyloxy and phenoxy linkers previously tested [2]. This scaffold is particularly suited for academic or biotech groups investigating mono‑ADP‑ribosylation biology and PARP‑family selectivity.

Diversity‑Oriented Library Synthesis via Orthogonal Functional‑Group Reactivity

The compound possesses three chemically distinguishable reactive sites: (i) the formyl group for oxime/hydrazone or reductive‑amination chemistry, (ii) the internal secondary amide for alkylation or acylation after deprotection, and (iii) the terminal primary benzamide for further amide coupling or hydrolysis to the acid. This orthogonality enables a single building block to generate diverse chemotypes without protecting‑group manipulation, increasing synthetic efficiency in high‑throughput chemistry settings .

Quote Request

Request a Quote for 4-[2-(2-Ethoxy-4-formylphenoxy)propanoylamino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.